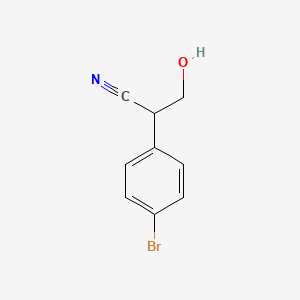

2-(4-Bromophenyl)-3-hydroxypropanenitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2-(4-bromophenyl)-3-hydroxypropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,12H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESFFTQXAPAXNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As a Versatile Chemical Scaffold in Organic Synthesis

The intrinsic chemical functionalities of 2-(4-Bromophenyl)-3-hydroxypropanenitrile render it a valuable scaffold for the synthesis of a diverse array of more complex molecules. The presence of the bromine atom on the phenyl ring is of particular importance, as it serves as a handle for a variety of cross-coupling reactions. This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, thereby enabling the construction of intricate molecular architectures.

The nitrile group is another key feature, offering a gateway to several important chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, among other possibilities. The adjacent hydroxyl group can influence the reactivity of the nitrile and can also be a site for further functionalization, such as etherification or esterification. The interplay of these functional groups provides a rich platform for synthetic exploration.

The versatility of this scaffold is highlighted by its potential application in the synthesis of various biologically active compounds and functional materials. For instance, the β-amino alcohol and β-hydroxy acid moieties, which can be readily derived from this compound, are common structural motifs in many pharmaceutical agents.

Table 1: Potential Transformations of the Functional Groups in 2-(4-Bromophenyl)-3-hydroxypropanenitrile

| Functional Group | Potential Transformation | Product Functional Group |

|---|---|---|

| Bromo | Suzuki Coupling | Biaryl |

| Bromo | Sonogashira Coupling | Aryl-alkyne |

| Bromo | Buchwald-Hartwig Amination | Aryl-amine |

| Nitrile | Hydrolysis | Carboxylic Acid |

| Nitrile | Reduction | Primary Amine |

| Hydroxyl | Oxidation | Ketone |

Current Research Landscape and Emerging Methodologies

While direct research on 2-(4-Bromophenyl)-3-hydroxypropanenitrile is not extensively documented, the broader field of cyanohydrin and functionalized nitrile synthesis is a vibrant area of academic inquiry. Current research is largely focused on the development of novel catalytic methods to achieve the synthesis of these compounds with high efficiency, regioselectivity, and stereoselectivity.

One of the key areas of investigation is the use of asymmetric catalysis to produce enantiomerically pure cyanohydrins. Chiral Lewis acids, Lewis bases, and organocatalysts are being explored to control the stereochemical outcome of the cyanation reaction. Furthermore, enzymatic methods, employing hydroxynitrile lyases, are gaining traction as a green and highly selective alternative to traditional chemical methods.

The development of cyanide-free methods for the synthesis of nitriles is another significant trend, driven by the desire to avoid the use of highly toxic cyanide reagents. rsc.org Researchers are exploring alternative cyanating agents and novel reaction pathways that bypass the need for traditional cyanide sources.

Overview of Synthetic Challenges and Opportunities

The synthesis of 2-(4-Bromophenyl)-3-hydroxypropanenitrile presents several challenges. A primary challenge is the regioselective introduction of the nitrile and hydroxyl groups. A plausible synthetic route involves the nucleophilic ring-opening of a suitably substituted epoxide, such as 2-(4-bromophenyl)oxirane, with a cyanide source. researchgate.netrsc.org This reaction can, in principle, yield two regioisomers, and controlling the regioselectivity is a key synthetic hurdle.

Another significant challenge lies in controlling the stereochemistry at the two chiral centers that can be generated during the synthesis. The development of stereoselective methods to access specific stereoisomers of this compound is an area ripe for investigation.

Despite these challenges, the synthesis of this molecule also presents numerous opportunities. The development of a robust and scalable synthesis would provide the research community with a valuable and versatile building block. Moreover, the exploration of novel catalytic systems for its synthesis could lead to the discovery of new and more efficient synthetic methodologies. The presence of the bromophenyl group opens up avenues for the creation of libraries of compounds through parallel synthesis, which could be screened for various biological activities.

Table 2: Potential Synthetic Routes and Associated Challenges

| Synthetic Route | Key Reaction | Potential Challenges |

|---|---|---|

| Epoxide Ring-Opening | Nucleophilic attack of cyanide on 2-(4-bromophenyl)oxirane | Regioselectivity, Stereoselectivity, Handling of cyanide |

| Aldol-type reaction | Reaction of 4-bromobenzaldehyde (B125591) with acetonitrile | Control of side reactions, Low yields |

Strategic Importance in Advanced Organic Transformations

Catalytic Strategies for Carbon-Carbon Bond Formation

The construction of the carbon framework of 2-(4-Bromophenyl)-3-hydroxypropanenitrile can be efficiently achieved through various catalytic methods. These strategies primarily focus on the formation of the C2-C3 bond, introducing the nitrile and hydroxymethyl functionalities.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers a versatile platform for the synthesis of β-hydroxy nitriles. One plausible pathway involves the ring-opening of a suitable epoxide, such as 2-(4-bromophenyl)oxirane, with a cyanide source, catalyzed by a transition metal complex. While direct catalytic cyanation of epoxides can be challenging, related transformations provide a basis for this approach. For instance, nickel-catalyzed reductive cyanation of epoxides has been demonstrated as a viable method for nitrile synthesis. This suggests a potential route where a nickel catalyst could facilitate the addition of a cyanide moiety to the epoxide precursor, yielding the desired product.

Another potential transition metal-catalyzed approach could involve the hydrocyanation of a cinnamaldehyde derivative, followed by reduction. However, controlling the regioselectivity to favor the desired β-hydroxy nitrile can be a significant challenge.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and it offers promising routes to chiral β-hydroxy nitriles. One conceptual approach involves the asymmetric aldol reaction of 4-bromophenylacetonitrile with formaldehyde, catalyzed by a chiral organocatalyst. This reaction would directly establish the carbon skeleton and introduce the necessary functional groups. Chiral proline derivatives and their analogues have been successfully employed in similar aldol reactions, promoting the formation of one enantiomer over the other.

Furthermore, organocatalytic methods for the conjugate addition of cyanide to α,β-unsaturated aldehydes, followed by reduction of the aldehyde, could also be envisioned. However, this route would require careful selection of the catalyst and reaction conditions to achieve the desired regioselectivity and stereocontrol.

Stereoselective and Enantioselective Synthesis Pathways

The development of stereoselective and enantioselective methods for the synthesis of 2-(4-Bromophenyl)-3-hydroxypropanenitrile is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis provides the most efficient means to introduce chirality, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

A highly effective strategy for the enantioselective synthesis of β-hydroxy nitriles involves the asymmetric reduction of a β-keto nitrile precursor. Iridium-catalyzed asymmetric transfer hydrogenation (ATH) has proven to be a robust method for this transformation. acs.org In a potential synthesis of chiral 2-(4-Bromophenyl)-3-hydroxypropanenitrile, a precursor such as 2-(4-bromobenzoyl)acetonitrile could be subjected to ATH using a chiral iridium catalyst.

These reactions typically employ a hydrogen donor, such as isopropanol or formic acid, and a chiral ligand to direct the stereochemical outcome. The choice of ligand is crucial for achieving high enantioselectivity. A catalytic protocol for the enantio- and diastereoselective reduction of α-substituted-β-keto carbonitriles has been described, which utilizes a dynamic kinetic resolution-asymmetric transfer hydrogenation (DKR-ATH) process to construct β-hydroxy carbonitrile scaffolds with two contiguous stereogenic centers in high yields and excellent stereoselectivities. acs.org

Table 1: Iridium-Catalyzed Asymmetric Transfer Hydrogenation of a Model β-Keto Nitrile This table is illustrative and based on general findings for similar substrates, as specific data for the direct precursor to 2-(4-Bromophenyl)-3-hydroxypropanenitrile is not available.

| Entry | Catalyst (mol%) | Ligand | Hydrogen Donor | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | [Ir(p-cymene)Cl2]2 (0.5) | (S,S)-Ts-DPEN | HCOOH/NEt3 | CH2Cl2 | 25 | >95 | >99 |

| 2 | [Ir(p-cymene)Cl2]2 (0.5) | (R,R)-Ts-DPEN | i-PrOH | i-PrOH | 80 | >95 | >99 |

Ruthenium-based catalysts are also highly effective for the enantioselective reduction of ketones to chiral alcohols. wikipedia.org Similar to the iridium-catalyzed approach, a β-keto nitrile precursor could be reduced using a chiral ruthenium catalyst and a hydrogen source. Ruthenium catalysts, often in combination with chiral diamine ligands, are known to facilitate highly enantioselective transfer hydrogenation reactions. wikipedia.org

The selection of the appropriate chiral ligand and reaction conditions is critical for achieving high yields and enantiomeric excesses. Research on the chemoenzymatic dynamic kinetic resolution of racemic β-hydroxynitriles has utilized a ruthenium catalyst in conjunction with a lipase, although this can sometimes lead to the formation of β-ketonitriles as a byproduct. acs.org

Table 2: Ruthenium-Catalyzed Enantioselective Reduction of a Model β-Keto Nitrile This table is illustrative and based on general findings for similar substrates, as specific data for the direct precursor to 2-(4-Bromophenyl)-3-hydroxypropanenitrile is not available.

| Entry | Catalyst (mol%) | Ligand | Hydrogen Source | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | RuCl2(p-cymene) (1) | (S,S)-Ts-DPEN | HCOOH/NEt3 | - | CH2Cl2 | 28 | >95 | >99 |

| 2 | RuCl2(PPh3)3 (2) | (R)-BINAP | H2 (50 atm) | - | MeOH | 50 | >90 | >98 |

Chiral Ligand Design and Optimization

The enantioselective addition of a cyanide source to a carbonyl precursor is a primary strategy for the synthesis of chiral cyanohydrins. The success of this approach heavily relies on the design and optimization of chiral ligands that can effectively coordinate to a metal center and create a chiral environment, thereby directing the nucleophilic attack of the cyanide ion to one face of the carbonyl group.

While specific research on the chiral ligand-mediated synthesis of 2-(4-bromophenyl)-3-hydroxypropanenitrile is not extensively documented, principles from analogous transformations, particularly the asymmetric hydrocyanation of aldehydes, provide a framework for ligand design. The precursor for 2-(4-bromophenyl)-3-hydroxypropanenitrile would likely be 2-(4-bromophenyl)acetaldehyde or a related carbonyl compound.

Key Principles in Chiral Ligand Design:

Bifunctionality: Many successful chiral ligands for cyanohydrin synthesis are bifunctional, possessing both a Lewis acidic site to activate the carbonyl group and a Lewis basic site to deliver the cyanide nucleophile.

Steric Hindrance: The steric bulk of the ligand is a critical factor in creating a chiral pocket around the metal center, which dictates the facial selectivity of the cyanide attack.

Electronic Effects: The electronic properties of the ligand can influence the Lewis acidity of the metal center and the reactivity of the catalyst.

Backbone Rigidity: A rigid ligand backbone often leads to higher enantioselectivity by reducing conformational flexibility and providing a well-defined chiral environment.

Optimization of Reaction Conditions:

The optimization of reaction conditions is crucial for achieving high yield and enantioselectivity. This typically involves screening various parameters:

Catalyst Loading: The amount of the chiral catalyst used can impact both the reaction rate and the stereochemical outcome.

Solvent: The polarity and coordinating ability of the solvent can significantly affect the solubility of the reactants and the stability and reactivity of the catalytic species.

Temperature: Lowering the reaction temperature often leads to an increase in enantioselectivity.

Cyanide Source: Different cyanide sources, such as trimethylsilyl cyanide (TMSCN), potassium cyanide (KCN), or acetone cyanohydrin, can exhibit varying reactivity and require different activation methods.

Representative Data for Asymmetric Cyanohydrin Synthesis:

The following interactive table presents typical results from the asymmetric cyanosilylation of aromatic aldehydes using different chiral catalyst systems, which can be considered analogous to the synthesis of 2-(4-bromophenyl)-3-hydroxypropanenitrile.

| Chiral Ligand/Catalyst | Aldehyde Substrate | Cyanide Source | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Ti(salen) complex | Benzaldehyde (B42025) | TMSCN | CH2Cl2 | -20 | 95 | 92 |

| Vanadium(V) complex | 4-Chlorobenzaldehyde | KCN/AcOH | Toluene | 0 | 88 | 95 |

| Chiral Schiff base | 4-Methoxybenzaldehyde | TMSCN | THF | -40 | 92 | 98 |

| Organocatalyst (Peptide) | Naphthaldehyde | HCN | MTBE | -78 | 85 | 91 |

This data is representative of asymmetric cyanohydrin synthesis and not specific to 2-(4-Bromophenyl)-3-hydroxypropanenitrile.

Enzymatic and Biocatalytic Transformations

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for the production of enantiopure compounds. For the synthesis of 2-(4-bromophenyl)-3-hydroxypropanenitrile, several enzymatic strategies can be envisioned.

Enzyme-Catalyzed Reductions of Ketone Precursors for Enantiopure Alcoholsbohrium.combohrium.comorganic-chemistry.org

An effective biocatalytic route to chiral 2-(4-bromophenyl)-3-hydroxypropanenitrile involves the asymmetric reduction of the corresponding ketone precursor, 2-(4-bromophenyl)-3-oxopropanenitrile. This transformation can be achieved with high enantioselectivity using ketoreductases (KREDs). These enzymes, often found in microorganisms such as yeast and bacteria, utilize a cofactor, typically NADPH or NADH, to deliver a hydride to the carbonyl group.

The stereochemical outcome of the reduction is determined by the enzyme's active site, which preferentially binds one enantiomer of a racemic ketone or one face of a prochiral ketone.

Screening and Engineering of Biocatalysts (e.g., Ketoreductases)bohrium.comorganic-chemistry.org

The identification of a suitable biocatalyst often begins with screening a library of known ketoreductases against the target substrate. If a naturally occurring enzyme with the desired activity and selectivity is not found, protein engineering techniques can be employed to improve its properties.

Directed evolution is a powerful tool for enzyme engineering. It involves iterative rounds of random mutagenesis of the gene encoding the enzyme, followed by high-throughput screening or selection to identify variants with improved characteristics, such as:

Enhanced Enantioselectivity: To increase the production of the desired enantiomer.

Broader Substrate Scope: To enable the enzyme to act on a wider range of substrates.

Improved Stability: To enhance the enzyme's robustness under process conditions (e.g., temperature, pH, solvent tolerance).

Hypothetical Screening Results for Ketoreductase Reduction:

The following interactive table illustrates potential outcomes from screening a panel of ketoreductases for the reduction of 2-(4-bromophenyl)-3-oxopropanenitrile.

| Ketoreductase ID | Source Organism | Co-factor | Conversion (%) | ee (%) | Product Configuration |

| KRED-01 | Saccharomyces cerevisiae | NADPH | 85 | 92 | (S) |

| KRED-02 | Candida magnoliae | NADPH | 95 | >99 | (R) |

| KRED-03 | Lactobacillus kefir | NADH | 78 | 85 | (S) |

| KRED-04 | Rhodococcus ruber | NADH | 92 | 98 | (R) |

This data is hypothetical and for illustrative purposes.

Microbial Cell-Based Biotransformations

Whole-cell biotransformations offer several advantages over the use of isolated enzymes. The cellular environment provides the necessary cofactors and can regenerate them, eliminating the need for their costly addition to the reaction mixture. Furthermore, the enzyme is protected within the cell, which can enhance its stability.

For the synthesis of 2-(4-bromophenyl)-3-hydroxypropanenitrile, a whole-cell system, such as baker's yeast (Saccharomyces cerevisiae) or other microorganisms known to possess highly active ketoreductases, could be employed. The substrate, 2-(4-bromophenyl)-3-oxopropanenitrile, would be added to a culture of the microorganism, and the biotransformation would proceed to yield the chiral hydroxy nitrile.

Diastereoselective Synthetic Routes

When a molecule contains two or more stereocenters, diastereoselective synthesis becomes crucial for controlling the relative configuration of these centers. In the case of derivatives of 2-(4-bromophenyl)-3-hydroxypropanenitrile that may possess an additional stereocenter, diastereoselective strategies would be employed.

One common approach is substrate-controlled diastereoselection, where a pre-existing chiral center in the starting material directs the stereochemical outcome of a subsequent reaction. For example, if a chiral auxiliary is incorporated into the precursor molecule, it can influence the facial selectivity of a nucleophilic addition or a reduction reaction.

Another strategy is reagent-controlled diastereoselection, where a chiral reagent or catalyst is used to favor the formation of one diastereomer over the others. This is often seen in aldol reactions or reductions of ketones bearing an adjacent stereocenter.

Synthetic Strategies Employing Nitrile and Hydroxyl Precursors

The synthesis of 2-(4-bromophenyl)-3-hydroxypropanenitrile can also be approached by forming the carbon-carbon bond between precursors that already contain the nitrile and hydroxyl functionalities or their synthetic equivalents.

One potential strategy involves the reaction of a nucleophilic nitrile-containing species with an electrophilic hydroxyl-containing species, or vice versa. For instance, the anion of (4-bromophenyl)acetonitrile could be reacted with a suitable electrophile containing a protected hydroxyl group, such as an epoxide or a protected aldehyde.

Alternatively, a precursor containing a hydroxyl group could be functionalized to introduce the nitrile group. This could involve, for example, the conversion of a primary alcohol to a good leaving group, followed by nucleophilic substitution with a cyanide salt.

Formation and Transformation of α-Hydroxynitriles

The formation of α-hydroxynitriles, also known as cyanohydrins, is a fundamental reaction in organic synthesis. It involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of an aldehyde or ketone. chemguide.co.uklibretexts.org This reaction is typically catalyzed by a base, which serves to generate the cyanide nucleophile (CN⁻) from a source like hydrogen cyanide (HCN) or a salt such as potassium cyanide (KCN). libretexts.orglibretexts.org

The general mechanism proceeds in two main steps:

Nucleophilic Attack: The cyanide ion attacks the electrophilic carbonyl carbon, leading to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source, such as HCN or water, to yield the final α-hydroxynitrile product and regenerate the cyanide catalyst. libretexts.orgyoutube.com

Aldehydes are generally more reactive towards cyanohydrin formation than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. stackexchange.com The reaction is reversible, and the stability of the resulting cyanohydrin can vary. libretexts.org These compounds are valuable synthetic intermediates because the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can undergo further reactions. libretexts.org

Knoevenagel Condensations Involving α-Cyano Esters and Carbonyl Compounds

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of an active methylene compound, such as an α-cyano ester, with an aldehyde or ketone. iosrjournals.org This reaction is typically catalyzed by a weak base, like an amine or its salt. For the synthesis of precursors to 2-(4-Bromophenyl)-3-hydroxypropanenitrile, a relevant example is the reaction between 4-bromobenzaldehyde (B125591) and ethyl cyanoacetate. This condensation yields an α,β-unsaturated cyano ester, which can then be further transformed.

The reaction is known for its high efficiency and can be promoted by various catalysts, including ionic liquids and solid-supported bases, often under mild conditions. iosrjournals.orgresearchgate.net Microwave irradiation has also been shown to accelerate the reaction significantly. iosrjournals.org The choice of catalyst and reaction conditions can influence the yield and purity of the product.

| Aldehyde | Catalyst | Solvent/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Triphenylphosphine | Solvent-free, 100°C | 96 | organic-chemistry.org |

| 4-Chlorobenzaldehyde | Triphenylphosphine | Solvent-free, MW | 98 | organic-chemistry.org |

| Benzaldehyde | Cu─Mg─Al LDH | Ethanol, 80°C | 95 | researchgate.net |

| 4-Nitrobenzaldehyde | DABCO/[HyEtPy]Cl | Water, 50°C | 98 | rsc.org |

Direct Reduction of Substituted Ketone Analogs

A highly effective and stereoselective route to β-hydroxynitriles like 2-(4-Bromophenyl)-3-hydroxypropanenitrile is the direct reduction of the corresponding β-keto nitrile precursor, 3-(4-bromophenyl)-3-oxopropanenitrile. This transformation is a key step that establishes the chiral center at the hydroxyl-bearing carbon. Both biocatalytic and chemocatalytic methods have been developed for the asymmetric reduction of β-keto nitriles.

Enzymatic reductions, utilizing isolated carbonyl reductases or whole-cell systems, offer excellent enantioselectivity, typically producing the (R)-β-hydroxy nitriles. organic-chemistry.orgacs.org For instance, a recombinant carbonyl reductase from Candida magnoliae (CMCR) has been shown to efficiently reduce various aromatic β-keto nitriles to their corresponding (R)-β-hydroxy nitriles with high yields and exceptional optical purity (97-99% ee). organic-chemistry.org This biocatalytic approach avoids side reactions often observed with whole-cell systems. organic-chemistry.orgacs.org

Chemo-catalytic methods, such as asymmetric transfer hydrogenation or borane reduction with chiral oxazaborolidine catalysts, also provide access to enantiopure secondary alcohols from prochiral ketones. nih.govsemanticscholar.org These methods are valuable for their broad substrate scope and high enantioselectivities. nih.gov

| Substrate (β-Ketonitrile) | Catalyst/Method | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 3-Oxo-3-phenylpropanenitrile | Carbonyl Reductase (CMCR) | R | 92 | 99 | organic-chemistry.org |

| 3-(4-Chlorophenyl)-3-oxopropanenitrile | Carbonyl Reductase (CMCR) | R | 88 | 99 | organic-chemistry.org |

| 3-(4-Methoxyphenyl)-3-oxopropanenitrile | Carbonyl Reductase (CMCR) | R | 85 | 97 | organic-chemistry.org |

| 3-(4-Fluorophenyl)-3-oxopropanenitrile | Carbonyl Reductase (CMCR) | R | 90 | 99 | organic-chemistry.org |

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into synthetic design aims to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency.

Development of Aqueous and Solvent-Free Reaction Media

A core principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. iosrjournals.org Knoevenagel condensations have been successfully performed in aqueous media, often facilitated by water-soluble catalysts or ionic liquids. rsc.org For example, the use of an N-(2-Hydroxy-ethyl)-pyridinium chloride ionic liquid in water has been shown to be an effective system for this reaction. rsc.org

Solvent-free, or neat, reaction conditions represent another significant advancement. These reactions, often accelerated by microwave irradiation, can lead to shorter reaction times, simpler work-up procedures, and higher yields while completely eliminating solvent waste. iosrjournals.orgorganic-chemistry.org Triphenylphosphine has been demonstrated as an effective catalyst for Knoevenagel condensations under solvent-free conditions. organic-chemistry.org

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition reactions, are preferred as they generate minimal waste. The formation of cyanohydrins from aldehydes/ketones and HCN is an addition reaction with 100% theoretical atom economy. libretexts.org

Reactions at the Hydroxyl Moiety

The secondary hydroxyl group in 2-(4-Bromophenyl)-3-hydroxypropanenitrile is positioned at a benzylic carbon, which influences its reactivity. It can undergo oxidation, substitution, and elimination reactions typical of secondary alcohols.

Controlled Oxidation and Reduction Reactions

The secondary alcohol functionality can be selectively oxidized to the corresponding ketone. The choice of oxidant is crucial to prevent over-oxidation or unintended reactions with the nitrile group. researchgate.netnih.gov Common methods for the oxidation of benzylic alcohols are applicable here. researchgate.netrsc.org Mild oxidizing agents are generally preferred.

Conversely, the reduction of the hydroxyl group (deoxygenation) is a less common transformation and requires specific multi-step procedures, often involving conversion of the alcohol to a better leaving group. The primary site of reduction in the molecule using powerful reducing agents like lithium aluminum hydride would be the nitrile functionality.

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), Room Temperature | 2-(4-Bromophenyl)-3-oxopropanenitrile |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂), Room Temperature | 2-(4-Bromophenyl)-3-oxopropanenitrile |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane (CH₂Cl₂), -78 °C to Room Temperature | 2-(4-Bromophenyl)-3-oxopropanenitrile |

Functional Group Interconversions via Esterification and Etherification

The hydroxyl group readily undergoes esterification and etherification. These reactions are not only important for synthesizing derivatives but are also crucial for installing protecting groups, which are often necessary to prevent the acidic proton of the alcohol from interfering with reactions at the nitrile group, such as those involving organometallics. masterorganicchemistry.commasterorganicchemistry.com

Esterification is typically achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Etherification can be carried out under various conditions, with the Williamson ether synthesis (deprotonation with a strong base followed by reaction with an alkyl halide) being a common method. Silyl (B83357) ethers are also widely used as protecting groups due to their ease of installation and removal. masterorganicchemistry.com

| Reaction Type | Reagents | Typical Conditions | Product Class |

|---|---|---|---|

| Esterification (Acylation) | Acetyl chloride, Pyridine | Dichloromethane (CH₂Cl₂), 0 °C to RT | 1-Cyano-2-(4-bromophenyl)ethyl acetate |

| Etherification (Williamson) | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | Tetrahydrofuran (B95107) (THF), 0 °C to RT | 2-(4-Bromophenyl)-3-methoxypropanenitrile |

| Silyl Ether Formation | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Dimethylformamide (DMF), RT | 3-((tert-Butyldimethylsilyl)oxy)-2-(4-bromophenyl)propanenitrile |

Dehydration and Elimination Pathways

Being a β-hydroxy nitrile, 2-(4-Bromophenyl)-3-hydroxypropanenitrile can undergo dehydration to form an α,β-unsaturated nitrile. This elimination reaction is typically catalyzed by acid and often requires heat. chemistrysteps.com The product, a derivative of acrylonitrile, is a valuable Michael acceptor in conjugate addition reactions. The stability of the conjugated system formed between the phenyl ring, the double bond, and the nitrile group provides a strong thermodynamic driving force for this reaction.

| Reagents | Typical Conditions | Product |

|---|---|---|

| Sulfuric acid (H₂SO₄) | Toluene, Reflux | (E/Z)-2-(4-Bromophenyl)acrylonitrile |

| Phosphorus oxychloride (POCl₃), Pyridine | 0 °C to Reflux | (E/Z)-2-(4-Bromophenyl)acrylonitrile |

Reactions at the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.org This allows for transformations into other important functional groups like amides and carboxylic acids.

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed under either acidic or basic conditions. libretexts.orgchemistrysteps.com The reaction proceeds through an amide intermediate, 2-(4-bromophenyl)-3-hydroxypropanamide. Under mild conditions, the reaction can often be stopped at the amide stage. lumenlearning.com However, with prolonged heating or stronger reagents, the hydrolysis proceeds to completion to yield the corresponding carboxylic acid, 2-(4-bromophenyl)-3-hydroxypropanoic acid. researchgate.netdocbrown.info

Acid-catalyzed hydrolysis: The nitrile is heated with an aqueous solution of a strong acid like hydrochloric acid or sulfuric acid. libretexts.org The final products are the carboxylic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis: The nitrile is heated with an aqueous solution of a strong base such as sodium hydroxide. This initially produces a carboxylate salt and ammonia. A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. chemistrysteps.com

| Conditions | Intermediate Product | Final Product (after workup) |

|---|---|---|

| H₂SO₄ (aq), Heat (Mild) | 2-(4-Bromophenyl)-3-hydroxypropanamide | Not applicable |

| HCl (aq), Reflux | 2-(4-Bromophenyl)-3-hydroxypropanamide | 2-(4-Bromophenyl)-3-hydroxypropanoic acid |

| 1. NaOH (aq), Reflux 2. H₃O⁺ | Sodium 2-(4-bromophenyl)-3-hydroxypropanoate | 2-(4-Bromophenyl)-3-hydroxypropanoic acid |

Nucleophilic Additions to the Nitrile Group (e.g., Grignard, Organolithium)

Strongly nucleophilic organometallic reagents, such as Grignard reagents (RMgX) and organolithiums (RLi), can add to the electrophilic carbon of the nitrile. ucalgary.cachemistrysteps.com This reaction provides a powerful method for carbon-carbon bond formation, ultimately leading to ketones after an aqueous workup. libretexts.orgyoutube.com

A critical consideration for 2-(4-Bromophenyl)-3-hydroxypropanenitrile is the presence of the acidic hydroxyl proton. Organometallic reagents are also strong bases and will deprotonate the alcohol before adding to the nitrile. masterorganicchemistry.com This has two major consequences:

At least two equivalents of the organometallic reagent are required: one to deprotonate the alcohol and the second to add to the nitrile.

Alternatively, and more commonly, the hydroxyl group must be protected (e.g., as a silyl ether or THP ether) before the addition of the organometallic reagent to ensure a clean reaction and high yield. masterorganicchemistry.comrsc.org

The initial addition of the organometallic reagent forms an imine anion intermediate. This intermediate is stable and does not undergo a second addition. libretexts.orgchemistrysteps.com Upon aqueous acidic workup, the imine is hydrolyzed to the corresponding ketone. ucalgary.ca

| Reagents | Key Consideration | Product (after hydrolysis) |

|---|---|---|

| 1. Methylmagnesium bromide (CH₃MgBr, 2 equiv.) 2. H₃O⁺ | First equivalent deprotonates -OH, second adds to -CN. | 1-(4-Bromophenyl)-2-hydroxybutan-1-one |

| 1. Protect -OH as TBDMS ether 2. Phenylithium (PhLi) 3. H₃O⁺ 4. TBAF (deprotection) | Hydroxyl group must be protected prior to addition. | 2-(4-Bromophenyl)-1-phenyl-3-hydroxypropan-1-one |

Reduction to Amines

The nitrile group in 2-(4-Bromophenyl)-3-hydroxypropanenitrile can be readily reduced to a primary amine, yielding 3-amino-2-(4-bromophenyl)propan-1-ol. This transformation is a cornerstone in the synthesis of amino alcohols, which are valuable building blocks in medicinal chemistry and materials science. The reduction can be achieved through several reliable methods, including catalytic hydrogenation and chemical reduction with hydride reagents. organic-chemistry.orglibretexts.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) are commonly employed. A significant consideration in this approach is the potential for concurrent dehalogenation (hydrodebromination) of the C-Br bond. organic-chemistry.org Careful selection of the catalyst and reaction conditions is crucial to ensure chemoselectivity. For instance, certain palladium catalysts, when used with catalyst poisons like diphenylsulfide, can selectively reduce alkenes and alkynes without affecting aryl halides. organic-chemistry.org Similarly, rhodium-on-carbon (Rh/C) has been used for the hydrogenation of aromatic rings while leaving halogen substituents intact under specific conditions. organic-chemistry.orgnih.gov

Chemical Reduction: Strong hydride-donating agents are highly effective for nitrile reduction. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for converting nitriles to primary amines. libretexts.org The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to protonate the resulting amino-aluminate complex. libretexts.org Other borane-based reagents, such as borane-dimethyl sulfide (B99878) complex (BMS) or diisopropylaminoborane, can also be employed, sometimes offering greater functional group tolerance. organic-chemistry.orgnih.govnih.gov For example, a dual-site catalyst system has been shown to reduce nitriles to amines without affecting a present aryl bromide group. nih.gov

| Method | Reagent/Catalyst | Typical Conditions | Key Considerations |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Pressurized H₂ atmosphere, various solvents (e.g., MeOH, EtOH) | Potential for competitive hydrodebromination of the C-Br bond. Requires careful optimization. organic-chemistry.org |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Highly effective and general method. Reduces many other functional groups. libretexts.org |

| Borane Reduction | Borane-dimethyl sulfide (BH₃·SMe₂) | THF, often at reflux | Offers different selectivity compared to LiAlH₄ and can be more tolerant of certain functional groups. calvin.edu |

| Selective Borane Reduction | Diisopropylaminoborane / cat. LiBH₄ | THF, ambient or reflux temperature | Reduces nitriles in the presence of unconjugated alkenes and alkynes. organic-chemistry.orgnih.gov |

Transformations Involving the Bromophenyl Moiety

The carbon-bromine (C-Br) bond on the phenyl ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. This functionality allows 2-(4-Bromophenyl)-3-hydroxypropanenitrile to serve as a key precursor in the synthesis of more complex, functionalized aromatic compounds.

Palladium-catalyzed cross-coupling reactions are powerful tools for aryl functionalization. The bromophenyl group of the title compound is an excellent substrate for these transformations. The fundamental first step in these catalytic cycles is the oxidative addition of the aryl bromide to a palladium(0) complex. acs.orguwindsor.canumberanalytics.com

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. numberanalytics.comorganic-chemistry.org The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a base (e.g., Na₂CO₃, Cs₂CO₃). researchgate.netsemanticscholar.org This method is known for its high functional group tolerance, making it suitable for a molecule with hydroxyl and nitrile groups. numberanalytics.com The resulting product would be 2-(biphenyl-4-yl)-3-hydroxypropanenitrile or a related biaryl derivative.

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base (e.g., Et₃N). wikipedia.orgorganic-chemistry.org This reaction would attach a vinyl group to the phenyl ring, yielding a styrenyl-type derivative. The choice of catalyst and ligands is critical to control the regioselectivity and efficiency of the coupling. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, creating an aryl-alkyne C-C bond. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of a base, often an amine like triethylamine. wikipedia.orgucsb.edu Copper-free conditions have also been developed. ucsb.eduacs.org This transformation would produce 2-(4-(alkynyl)phenyl)-3-hydroxypropanenitrile. The reactivity of aryl bromides is generally lower than aryl iodides, sometimes requiring more forcing conditions or specific ligand systems to achieve high yields. researchgate.net

| Reaction | Coupling Partner | Product Type | Typical Catalytic System |

|---|---|---|---|

| Suzuki | Aryl/Vinyl Boronic Acid (RB(OH)₂) | Biaryl or Styrenyl derivative | Pd(0) or Pd(II) catalyst, Base (e.g., Na₂CO₃) numberanalytics.comresearchgate.net |

| Heck | Alkene (R-CH=CH₂) | Substituted Styrene derivative | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N) wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl-alkyne derivative | Pd catalyst, Cu(I) co-catalyst, Amine base wikipedia.orgmsu.edu |

The aryl bromide can be converted into a highly nucleophilic organometallic species through metal-halogen exchange. This opens up a pathway for reaction with a wide range of electrophiles.

Magnesiation: Treatment of 2-(4-Bromophenyl)-3-hydroxypropanenitrile with magnesium metal would form the corresponding Grignard reagent, 2-(4-(bromomagnesio)phenyl)-3-hydroxypropanenitrile. However, the presence of the acidic hydroxyl proton and the electrophilic nitrile group presents a significant challenge. The Grignard reagent, being a strong base, would preferentially deprotonate the alcohol. quora.com Furthermore, the newly formed Grignard reagent could potentially add to the nitrile group of another molecule. masterorganicchemistry.comorganicchemistrytutor.comlibretexts.org To circumvent these issues, the hydroxyl group would typically require protection (e.g., as a silyl ether) prior to Grignard formation. Alternatively, low-temperature conditions can sometimes tolerate functional groups like nitriles and esters. researchgate.net

Lithiation: Lithium-halogen exchange, typically using an alkyllithium reagent like n-butyllithium (n-BuLi) at low temperatures, can convert the aryl bromide to an aryllithium species. wikipedia.orgresearchgate.netias.ac.in This reaction is generally very fast, often faster than competing side reactions. harvard.edu However, similar to magnesiation, the aryllithium is a strong base and nucleophile, necessitating protection of the hydroxyl group to prevent deprotonation. researchgate.net Once formed, the aryllithium or Grignard reagent can be quenched with various electrophiles (e.g., CO₂ to form a carboxylic acid, aldehydes/ketones to form alcohols, or alkyl halides) to introduce new functional groups at the 4-position of the phenyl ring. libretexts.orgucalgary.ca

The activation of the C-Br bond is the pivotal initial step in the palladium-catalyzed cross-coupling reactions discussed previously. This process, known as oxidative addition, involves the insertion of a low-valent transition metal center, typically Pd(0), into the carbon-halogen bond. acs.orguvic.ca This reaction converts the Pd(0) species into a Pd(II) species, forming a new organopalladium complex. chemrxiv.org

The rate and efficiency of this oxidative addition are influenced by several factors:

Halogen: The reactivity order is generally I > Br > Cl > F. uvic.ca The C-Br bond in the substrate is sufficiently reactive for many standard palladium catalysts.

Ligands: The nature of the ligands on the palladium center is crucial. Electron-rich and sterically bulky phosphine (B1218219) ligands can accelerate the oxidative addition step. uwindsor.ca

Palladium Species: It is believed that coordinatively unsaturated palladium species, such as monoligated Pd(L) or bisligated Pd(L)₂, are the active catalysts that undergo oxidative addition, rather than fully coordinated complexes like Pd(L)₄. uvic.caresearchgate.net

Understanding the kinetics and mechanism of this C-Br bond activation is essential for optimizing existing catalytic systems and designing new, more efficient transformations for functionalized aryl bromides like 2-(4-Bromophenyl)-3-hydroxypropanenitrile.

Stereoselective Transformations and Diastereomeric Control

When 2-(4-Bromophenyl)-3-hydroxypropanenitrile is prepared in an enantiomerically enriched or pure form, the stereocenter at C2 can influence the stereochemical outcome of subsequent reactions. This allows for the synthesis of complex molecules with controlled stereochemistry.

Transformations can occur with stereochemical control at two main positions:

Reactions at the Stereocenter (C2): While the C2-H bond is not typically reactive, the nitrile group can be transformed. For instance, if the hydroxyl group were converted to a good leaving group (like a triflate), the resulting α-cyanohydrin triflate could undergo stereospecific nucleophilic substitution. Research on related systems has shown that palladium-catalyzed Suzuki couplings of such α-cyanohydrin triflates proceed with complete inversion of configuration. This provides a method to replace the nitrile group with an aryl or vinyl group while controlling the stereochemistry at C2.

Diastereoselective Reactions: The existing stereocenter at C2 can direct the formation of new stereocenters elsewhere in the molecule, a phenomenon known as diastereomeric control. For example, reduction of a ketone that has been introduced onto the phenyl ring could proceed diastereoselectively, with the chiral side chain favoring the approach of the reducing agent from one face of the carbonyl group over the other. Similarly, reactions involving the hydroxyl group at C3 or the formation of a new stereocenter via reactions on the nitrile could be influenced by the C2 stereocenter, leading to a preference for one diastereomer over another. The development of such stereoselective transformations is a key area of modern synthetic chemistry, enabling the efficient construction of stereochemically complex target molecules.

Kinetic Studies and Determination of Rate-Limiting Steps

The fundamental mechanism involves two primary steps:

Nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of 4-bromobenzaldehyde.

Protonation of the resulting tetrahedral alkoxide intermediate.

In enzyme-catalyzed reactions, such as those using hydroxynitrile lyases (HNLs), the kinetics follow an ordered uni-bi mechanism. nih.gov In this model, the aldehyde (4-bromobenzaldehyde) is the first substrate to bind to the enzyme's active site, followed by the cyanide source (HCN). nih.gov

Identification and Characterization of Reactive Intermediates

The primary reactive intermediate in the formation of 2-(4-Bromophenyl)-3-hydroxypropanenitrile is a tetrahedral alkoxide anion. acs.orgchemistrysteps.com This intermediate is formed immediately following the rate-limiting nucleophilic attack of the cyanide ion on the carbonyl carbon of 4-bromobenzaldehyde.

The structure of this intermediate features a central carbon atom that has transitioned from a trigonal planar (sp²) geometry in the aldehyde to a tetrahedral (sp³) geometry. This carbon is bonded to the 4-bromophenyl group, a hydrogen atom, the newly added cyano group, and a negatively charged oxygen atom (alkoxide). The negative charge on the oxygen atom makes this intermediate a strong base, and it is quickly protonated by a proton source in the reaction medium, such as HCN or water, to yield the final stable cyanohydrin product. chemistrysteps.com

The formation of this tetrahedral intermediate is a reversible process, although for most aliphatic and aromatic aldehydes, the equilibrium lies in favor of the cyanohydrin product. wikipedia.org

| Species | Role | Key Structural Features |

|---|---|---|

| 4-Bromobenzaldehyde | Reactant | Electrophilic sp² carbonyl carbon |

| Cyanide Ion (CN⁻) | Nucleophile | Nucleophilic carbon atom |

| Tetrahedral Alkoxide Anion | Reactive Intermediate | Tetrahedral sp³ central carbon; negatively charged oxygen |

| 2-(4-Bromophenyl)-3-hydroxypropanenitrile | Product | Chiral center at the carbinol carbon |

Transition State Analysis for Key Bond-Forming and Breaking Processes

The key bond-forming event in this reaction is the creation of the C-C bond between the cyanide carbon and the carbonyl carbon of 4-bromobenzaldehyde. Transition state analysis, largely inferred from kinetic isotope effect studies, provides insight into the geometry of this critical step. acs.org

The transition state for the rate-limiting addition step is characterized by a significant degree of rehybridization of the carbonyl carbon from sp² towards sp³ geometry. acs.orgosti.gov In this transition state:

The C-CN bond is partially formed.

The C=O double bond of the aldehyde is partially broken, with the electron density shifting towards the oxygen atom.

The geometry around the original carbonyl carbon is progressing from trigonal planar to tetrahedral.

Studies on a series of substituted benzaldehydes have shown that the transition state is "product-like," meaning its structure and geometry closely resemble that of the tetrahedral intermediate. acs.org The near-complete rehybridization suggests that the nucleophilic attack is well-advanced before the transition state is reached. This is a common feature for the addition of strong nucleophiles, like cyanide, to carbonyl compounds.

Isotope Effect Studies to Probe Reaction Mechanisms

Isotope effect studies, particularly secondary deuterium (B1214612) isotope effects, have been instrumental in elucidating the nature of the transition state in cyanohydrin formation. acs.orgosti.gov By replacing the aldehydic hydrogen of the benzaldehyde with deuterium (an isotope of hydrogen), researchers can measure the change in reaction rate.

The kinetic secondary deuterium isotope effect (kH/kD) provides information about changes in the hybridization state of the carbon atom to which the hydrogen (or deuterium) is attached. For the addition of cyanide to a series of substituted benzaldehydes, the observed isotope effects (expressed as kD/kH) were found to be in the range of 1.15 to 1.20. osti.gov These values are only slightly lower than the maximum calculated value of 1.21, which corresponds to the complete formation of the tetrahedral anionic intermediate. acs.orgosti.gov

This large isotope effect confirms that the rehybridization of the carbonyl carbon from sp² to sp³ is nearly complete in the transition state of the rate-determining step. acs.orgosti.gov The results strongly support a transition state structure that closely resembles the tetrahedral intermediate.

| Substituent on Benzaldehyde | kD/kH | Interpretation |

|---|---|---|

| 4-Methoxy | 1.15 | Indicates near-complete rehybridization of the carbonyl carbon to sp³ geometry in the transition state. |

| 4-Methyl | 1.17 | |

| Hydrogen | 1.17 | |

| 4-Chloro | 1.20 |

Data adapted from studies on substituted benzaldehydes, which provide a model for 4-bromobenzaldehyde. osti.gov

Catalytic Cycle Elucidation

In biological systems and biocatalytic applications, the synthesis of cyanohydrins is often catalyzed by enzymes called hydroxynitrile lyases (HNLs). nih.govebi.ac.uk These enzymes provide an alternative reaction pathway with a distinct catalytic cycle. While the fundamental chemical transformation remains the same, the enzyme facilitates the reaction by precisely orienting the substrates and providing catalytic functional groups.

For HNLs belonging to the α/β-hydrolase superfamily, the catalytic cycle typically involves a catalytic triad (B1167595) of serine, histidine, and aspartate. ebi.ac.uknih.gov A proposed mechanism for the synthesis of a cyanohydrin from an aldehyde is as follows:

Substrate Binding: The aldehyde (4-bromobenzaldehyde) binds to the enzyme's active site. This binding event may induce a conformational change that positions the catalytic residues correctly. ebi.ac.uk

Activation and Nucleophilic Attack: A histidine residue (e.g., His-235), activated by a nearby aspartate, acts as a general base. It abstracts a proton from the hydroxyl group of a serine residue (e.g., Ser-80). ebi.ac.uk In other HNLs, the histidine may directly deprotonate HCN to generate the cyanide ion within the active site. nih.gov The resulting highly nucleophilic species (either the serine alkoxide or the cyanide ion) attacks the carbonyl carbon of the bound aldehyde.

Intermediate Stabilization: The developing negative charge on the carbonyl oxygen (forming the tetrahedral alkoxide intermediate) is stabilized by hydrogen bonding within the active site, often involving the protonated histidine residue or other nearby amino acids. nih.govebi.ac.uk

Protonation: The protonated histidine residue then acts as a general acid, donating its proton to the alkoxide intermediate to form the hydroxyl group of the cyanohydrin. nih.gov

Product Release: The final cyanohydrin product, 2-(4-Bromophenyl)-3-hydroxypropanenitrile, has a lower affinity for the active site than the substrates and is released, regenerating the free enzyme for the next catalytic cycle.

This enzymatic cycle effectively lowers the activation energy of the reaction, allowing it to proceed rapidly and often with high enantioselectivity. nih.gov

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 2-(4-Bromophenyl)-3-hydroxypropanenitrile, at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the molecule's optimized geometry, electronic distribution, and energy, offering a detailed portrait of its quantum mechanical nature.

Density Functional Theory (DFT) Applications for Ground States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. mdpi.com This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. For 2-(4-Bromophenyl)-3-hydroxypropanenitrile, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311+G(d,p), would be employed to determine its ground-state properties. researchgate.net

A primary output of DFT is the optimized molecular geometry, which predicts bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy conformation. Furthermore, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com Other quantum chemical parameters, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be derived from these orbital energies to further describe the molecule's chemical behavior. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable DFT output. These maps visualize the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For 2-(4-Bromophenyl)-3-hydroxypropanenitrile, the MEP would likely show negative potential around the electronegative oxygen, nitrogen, and bromine atoms, indicating their susceptibility to electrophilic attack.

Table 1: Illustrative DFT-Calculated Parameters for a Bromophenyl Derivative This table represents the type of data that would be generated from a DFT analysis of 2-(4-Bromophenyl)-3-hydroxypropanenitrile, based on studies of similar molecules.

| Parameter | Illustrative Value | Significance |

| Total Energy | -2850.12 Hartrees | Ground state energy of the optimized geometry |

| HOMO Energy | -6.75 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.20 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.55 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.45 Debye | Measure of molecular polarity |

| Electronegativity (χ) | 4.00 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.78 eV | Resistance to change in electron distribution |

| Electrophilicity (ω) | 2.88 eV | Propensity to accept electrons |

Post-Hartree-Fock Methods for Electron Correlation

To overcome the limitations of the Hartree-Fock approximation, post-Hartree-Fock methods have been developed. These techniques explicitly incorporate electron correlation, which is the interaction between individual electrons that the mean-field HF approach averages out.

Common post-Hartree-Fock methods include Møller-Plesset perturbation theory (e.g., MP2, MP4) and Coupled Cluster (CC) theory. These methods build upon the Hartree-Fock solution to provide a more accurate description of the electronic structure. For instance, MP2 calculations typically recover a significant portion (80-90%) of the electron correlation energy and are widely used for obtaining more accurate geometries and reaction energies than HF or even some DFT functionals. Coupled Cluster methods, such as CCSD(T), are considered the "gold standard" in quantum chemistry for their high accuracy, though they come with a substantial computational cost, limiting their application to smaller systems. For a molecule the size of 2-(4-Bromophenyl)-3-hydroxypropanenitrile, MP2 would be a feasible method for refining its structural and energetic properties.

Theoretical Studies of Reaction Mechanisms and Dynamics

Beyond static molecular structure, computational chemistry is a powerful tool for exploring the pathways and dynamics of chemical reactions. For 2-(4-Bromophenyl)-3-hydroxypropanenitrile, this could involve studying its synthesis, degradation, or reactions involving its functional groups.

Potential Energy Surface (PES) Mapping and Exploration

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule or system of molecules as a function of their geometric coordinates. Mapping the PES is essential for understanding chemical reactions, as it reveals the energetic landscape that connects reactants, transition states, and products.

For a reaction involving 2-(4-Bromophenyl)-3-hydroxypropanenitrile, computational methods can be used to map out the PES. This involves calculating the energy at various points along the reaction's geometric progression. Key features of the PES include:

Minima: These correspond to stable structures like reactants, products, and intermediates.

Saddle Points: These are first-order saddle points, representing the highest energy point along the lowest energy path between two minima. They correspond to the transition state (TS) of a reaction.

By identifying the reactants, products, and the transition state that connects them, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated. This provides critical information about the reaction's feasibility and rate.

Table 2: Illustrative Energetics of a Reaction Pathway from a PES Study This table shows representative data obtained from a Potential Energy Surface exploration for a hypothetical reaction involving 2-(4-Bromophenyl)-3-hydroxypropanenitrile.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials at their energy minimum |

| Transition State (TS) | +25.5 | Energy maximum along the reaction coordinate (saddle point) |

| Intermediate | -5.2 | A stable species formed during the reaction (local minimum) |

| Products | -15.0 | Final products at their energy minimum |

Reaction Coordinate Analysis (e.g., Unified Reaction Valley Approach)

Once a reaction path on the PES is identified, a more detailed analysis of the mechanism can be performed using Reaction Coordinate Analysis. The reaction coordinate is the path of steepest descent from the transition state to the reactants and products, often referred to as the Intrinsic Reaction Coordinate (IRC). Calculating the IRC confirms that a given transition state correctly connects the intended reactants and products.

More advanced methods, such as the Unified Reaction Valley Approach (URVA), provide even deeper insight. URVA analyzes the curvature and other properties along the reaction path to describe the chemical processes occurring during the reaction in detail. It can identify where bond breaking and forming events occur, characterize the nature of the transition state, and provide a comprehensive story of the reaction mechanism. For a reaction involving 2-(4-Bromophenyl)-3-hydroxypropanenitrile, URVA could elucidate the precise sequence of electronic and geometric changes, such as the role of the hydroxyl or nitrile group in a given transformation.

Prediction of Regioselectivity and Stereoselectivity

The synthesis of 2-(4-Bromophenyl)-3-hydroxypropanenitrile, likely proceeding through a nucleophilic addition of a cyanide equivalent to a substituted epoxide or a related electrophile, presents questions of both regioselectivity and stereoselectivity. Computational chemistry provides powerful tools to predict the outcomes of such reactions.

Regioselectivity: The reaction of an unsymmetrical epoxide with a nucleophile can result in two different regioisomers. The prediction of the favored product can be achieved by calculating the activation energies for the two possible pathways using quantum mechanics, most commonly with Density Functional Theory (DFT). The pathway with the lower activation energy barrier is predicted to be the major product. This is often rationalized by examining the partial charges on the carbon atoms of the epoxide ring and the steric hindrance at each site.

Stereoselectivity: Given the chiral center at the carbon bearing the cyano and phenyl groups, controlling the stereochemistry is crucial. If the reaction is catalyzed, for instance by a chiral catalyst, computational modeling can be employed to understand the origin of stereoselectivity. By building models of the catalyst-substrate complex for the different stereochemical pathways, the transition state energies can be calculated. The energy difference between the diastereomeric transition states allows for the prediction of the enantiomeric excess (ee) of the reaction.

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Product |

| Nucleophilic attack at C2 | 15.2 | No |

| Nucleophilic attack at C3 | 12.8 | Yes |

Conformational Analysis and Energy Landscapes

The flexibility of the propanenitrile backbone allows "2-(4-Bromophenyl)-3-hydroxypropanenitrile" to adopt multiple conformations. Understanding the relative energies of these conformers is essential as the most stable conformer will dominate the bulk properties of the compound and its reactivity.

A systematic conformational search can be performed using molecular mechanics force fields, followed by higher-level quantum mechanical calculations (e.g., DFT or ab initio methods) to refine the energies of the located minima. The key dihedral angles to consider would be around the C-C bonds of the propanenitrile chain and the C-C bond connecting the phenyl ring to the chiral center. The results of such an analysis would provide a potential energy surface, highlighting the global minimum energy conformation and the energy barriers between different conformers.

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) |

| A | 60° (gauche) | 0.00 |

| B | 180° (anti) | 1.5 |

| C | -60° (gauche) | 0.25 |

Molecular Dynamics Simulations for Reactive Systems

Molecular dynamics (MD) simulations can provide a deeper understanding of the behavior of "2-(4-Bromophenyl)-3-hydroxypropanenitrile" in a condensed phase, such as in a solvent or interacting with other molecules. For reactive systems, quantum mechanics/molecular mechanics (QM/MM) hybrid methods are particularly powerful. In a QM/MM simulation, the reactive part of the system (e.g., the molecule itself and its immediate interacting partners) is treated with quantum mechanics, while the rest of the environment (e.g., the solvent) is treated with classical molecular mechanics.

Such simulations could be used to study the dynamics of the molecule's conformational changes, the role of solvent in stabilizing certain conformers or transition states, and to simulate reaction pathways in a more realistic environment. For instance, an MD simulation could reveal the hydrogen bonding network between the hydroxyl group of the molecule and a protic solvent, and how this influences its reactivity.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be used to validate experimental data or to aid in the identification of the compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. By calculating the NMR spectra for different possible isomers or conformers and comparing them to experimental spectra, the correct structure can be confirmed.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed using quantum mechanical methods. These calculations provide a theoretical IR spectrum that can be compared with experimental data to identify characteristic functional group vibrations, such as the nitrile (C≡N) stretch and the hydroxyl (O-H) stretch.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This would be particularly useful for studying the electronic structure of the bromophenyl chromophore.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹³C NMR Chemical Shift (CN) | 118.5 ppm | 119.2 ppm |

| IR Frequency (C≡N stretch) | 2255 cm⁻¹ | 2250 cm⁻¹ |

| UV-Vis λmax | 225 nm | 224 nm |

Advanced Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete structural map of 2-(4-Bromophenyl)-3-hydroxypropanenitrile can be constructed.

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum is used to identify the number of different types of hydrogen atoms and their neighboring environments. For 2-(4-Bromophenyl)-3-hydroxypropanenitrile, the spectrum would exhibit characteristic signals for the aromatic protons on the bromophenyl ring, typically as two distinct doublets due to their symmetry. The proton at the chiral center (C2) would appear as a multiplet, coupled to the adjacent methylene protons (C3). The methylene protons themselves would also present as a multiplet, further complicated by their diastereotopic nature. The hydroxyl proton would likely appear as a broad singlet, the position of which can be concentration-dependent.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show nine distinct signals: four for the aromatic carbons of the bromophenyl ring (with the carbon attached to bromine being significantly shielded), one for the carbon of the nitrile group (CN), and one for each of the three carbons in the hydroxypropane chain.

DEPT-135: Distortionless Enhancement by Polarization Transfer (DEPT) is a technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons chemistrysteps.comlibretexts.org. In a DEPT-135 experiment for 2-(4-Bromophenyl)-3-hydroxypropanenitrile, methine carbons (CH) appear as positive signals, while methylene carbons (CH₂) appear as negative signals libretexts.org. Quaternary carbons and the nitrile carbon, which have no attached protons, are not observed in a DEPT spectrum chemistrysteps.comlibretexts.org. This allows for unambiguous assignment of the CH group at C2 (positive signal) and the CH₂ group at C3 (negative signal).

Table 1: Predicted 1D NMR Spectral Data for 2-(4-Bromophenyl)-3-hydroxypropanenitrile Specific experimental values for this compound are not available in the cited literature; these are predicted assignments based on general principles.

| Atom Type | Predicted Chemical Shift (ppm) | DEPT-135 Signal | Notes |

|---|---|---|---|

| Aromatic CH (ortho to Br) | ~7.5-7.7 | Positive | Expected as a doublet. |

| Aromatic CH (meta to Br) | ~7.3-7.5 | Positive | Expected as a doublet. |

| C2-H (methine) | ~4.2-4.5 | Positive | Coupled to C3 protons. |

| C3-H₂ (methylene) | ~3.8-4.0 | Negative | Coupled to C2 proton. |

| CN (nitrile) | ~118-122 | Absent | Quaternary-type carbon. |

| C-Br (aromatic) | ~122-125 | Absent | Quaternary carbon. |

| C-ipso (aromatic) | ~135-138 | Absent | Quaternary carbon attached to the propanenitrile chain. |

Two-dimensional NMR experiments provide correlational data that helps piece together the molecular structure by showing which atoms are connected through bonds or space.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 2-(4-Bromophenyl)-3-hydroxypropanenitrile, a key cross-peak would be observed between the methine proton at C2 and the methylene protons at C3, confirming the connectivity of the propane backbone.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would show cross-peaks connecting the C2 proton to the C2 carbon, the C3 protons to the C3 carbon, and the aromatic protons to their respective aromatic carbons, allowing for definitive carbon signal assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying connectivity across quaternary carbons. Key correlations would include the C2 proton to the nitrile carbon and to the ipso-carbon of the aromatic ring, as well as the C3 protons to the C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding. This is particularly useful for determining stereochemistry and conformational preferences of the molecule.

Since 2-(4-Bromophenyl)-3-hydroxypropanenitrile possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Standard NMR cannot distinguish between enantiomers. libretexts.org However, chiral NMR techniques are employed to resolve their signals, allowing for the determination of enantiomeric excess (e.e.) and, in some cases, the absolute configuration.

The most common methods involve converting the enantiomers into diastereomers, which have distinct NMR spectra researchgate.net. This can be achieved in two ways:

Chiral Derivatizing Agents (CDAs): The hydroxyl group of the analyte is covalently reacted with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form a mixture of diastereomeric esters researchgate.netjlu.edu.cn. The resulting diastereomers will exhibit separate and distinct signals in the ¹H or ¹⁹F NMR spectra, the integration of which allows for precise quantification of the enantiomeric excess.

Chiral Solvating Agents (CSAs): The chiral analyte is dissolved with a chiral solvating agent (e.g., a cyclodextrin or a chiral alcohol) researchgate.netmdpi.com. This forms transient, non-covalent diastereomeric complexes that are in fast exchange. This interaction can induce small but measurable differences in the chemical shifts of the enantiomers, enabling their resolution and quantification. libretexts.org

Determining the absolute configuration (R or S) often involves more complex analysis, such as the application of Mosher's method, where the differences in chemical shifts of the protons near the newly formed chiral center in the diastereomeric esters are systematically analyzed to assign the stereochemistry researchgate.nethebmu.edu.cn.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact molecular formula of a compound. For 2-(4-Bromophenyl)-3-hydroxypropanenitrile, the molecular formula is C₉H₈BrNO. HRMS can confirm this composition by providing an experimental mass that matches the calculated theoretical mass (224.98437 Da for the monoisotopic mass) nih.gov, thereby distinguishing it from other potential compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of a molecule. In an MS/MS experiment, the parent ion (in this case, the protonated molecule [M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions nih.gov. Analyzing these fragments provides valuable information about the molecule's structure.

For 2-(4-Bromophenyl)-3-hydroxypropanenitrile, predictable fragmentation pathways would include:

Loss of Water (H₂O): A common fragmentation for alcohols, leading to a significant [M+H-18]⁺ ion.

Loss of Hydrogen Cyanide (HCN): Cleavage of the nitrile group can result in an [M+H-27]⁺ ion.

Benzylic Cleavage: Fragmentation of the bond between C2 and C3 is likely, given its position adjacent to the aromatic ring, leading to characteristic fragment ions.

The interpretation of these fragmentation patterns helps to confirm the connectivity and functional groups present in the molecule, complementing the data obtained from NMR spectroscopy nih.govmdpi.com.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by identifying their constituent functional groups. For 2-(4-Bromophenyl)-3-hydroxypropanenitrile, these techniques provide a detailed fingerprint based on the vibrational modes of its specific chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The absorption frequencies are characteristic of specific bonds and functional groups.

Hydroxyl (-OH) Group: The hydroxyl group is readily identified by a strong, broad absorption band in the region of 3500-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between molecules.

Nitrile (C≡N) Group: The carbon-nitrogen triple bond of the nitrile group gives rise to a sharp, medium-intensity absorption peak in the range of 2260-2220 cm⁻¹. spectroscopyonline.com The position within this range can be influenced by the electronic environment, but it is a highly characteristic peak. spectroscopyonline.com

Aromatic Ring (Bromophenyl): The 4-bromophenyl group exhibits several characteristic bands. Aromatic C-H stretching vibrations appear as a group of weak to medium bands above 3000 cm⁻¹. Aromatic C=C stretching vibrations cause a series of sharp peaks of variable intensity in the 1600-1450 cm⁻¹ region. The para-substitution pattern on the benzene ring is often indicated by a strong C-H out-of-plane bending vibration in the 850-800 cm⁻¹ range.

Aliphatic C-H Bonds: The C-H bonds of the propanenitrile backbone (in the -CH and -CH₂ groups) produce stretching absorptions in the 3000-2850 cm⁻¹ region. Bending vibrations for these groups typically appear in the 1470-1350 cm⁻¹ range.

Carbon-Bromine (C-Br) Bond: The C-Br stretching vibration is found in the far-infrared region, typically between 600 and 500 cm⁻¹, and can sometimes be difficult to assign definitively without comparative analysis.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability.

Nitrile (C≡N) Group: The C≡N triple bond, being highly polarizable, typically produces a strong and sharp signal in the Raman spectrum, appearing in the same 2260-2220 cm⁻¹ region as in the IR spectrum. This makes it an excellent marker band.

Aromatic Ring (Bromophenyl): The symmetric "ring breathing" vibration of the benzene ring, often weak in the IR spectrum, gives a strong, sharp band in the Raman spectrum around 1000 cm⁻¹. Other aromatic C=C stretching and C-H bending modes are also Raman active.

Hydroxyl (-OH) Group: The -OH stretching band is typically weak and broad in Raman spectra, making it less prominent than in IR.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of 2-(4-Bromophenyl)-3-hydroxypropanenitrile, allowing for unambiguous confirmation of its key functional groups.

Table 1: Characteristic Vibrational Frequencies for 2-(4-Bromophenyl)-3-hydroxypropanenitrile